Auriculin B

描述

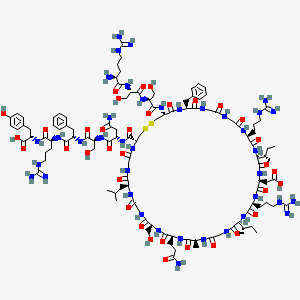

Auriculin B, also known as atrial natriuretic peptide (126-150) (rat), is a peptide hormone derived from the atria of the heart. It is a 24-amino acid peptide with potent vasodilatory and diuretic properties. This compound plays a crucial role in regulating blood pressure and electrolyte homeostasis by promoting natriuresis, diuresis, and vasodilation.

准备方法

Synthetic Routes and Reaction Conditions

Auriculin B can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is purified using high-performance liquid chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves recombinant deoxyribonucleic acid technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces the peptide, which is subsequently purified using affinity chromatography and high-performance liquid chromatography.

化学反应分析

Types of Reactions

Auriculin B undergoes various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized.

Reduction: The disulfide bridge can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or β-mercaptoethanol under reducing conditions.

Substitution: Site-directed mutagenesis or chemical modification of specific amino acid residues.

Major Products Formed

Oxidation: Formation of oxidized this compound with an intact disulfide bridge.

Reduction: Formation of reduced this compound with free thiol groups.

Substitution: Formation of this compound analogs with modified amino acid sequences.

科学研究应用

Cardiovascular Applications

Auriculin B has been extensively studied for its effects on cardiovascular health, particularly in conditions like hypertension and heart failure.

Therapeutic Benefits

Research indicates that this compound can significantly impact various cardiovascular conditions:

- Hypertension : Studies show that ANP infusion can lead to a dose-dependent reduction in blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS) .

- Heart Failure : ANP has been associated with improved diastolic function in patients with heart failure, particularly those with preserved ejection fraction .

Renal Applications

This compound's role in renal physiology is equally significant, especially concerning acute kidney injury (AKI).

Clinical Trials Overview

Numerous randomized controlled trials (RCTs) have investigated the efficacy of this compound in preventing and treating AKI:

| Study Reference | Setting | Intervention | Control | Participants | Outcomes Assessed |

|---|---|---|---|---|---|

| Akamatsu 2005 | Liver transplantation | Synthetic ANP infusion | Furosemide | 19/18 | Need for renal replacement therapy (RRT), mortality |

| Brenner 1995 | Heart transplantation | Urodilatin infusion | Placebo | 12/12 | Need for RRT, mortality |

| Kurnik 1998 | CKD patients undergoing contrast procedures | Anaritide infusion at varying doses | Placebo | 60/187 | Need for RRT, mortality |

The pooled analysis from prevention trials indicated a trend toward reduced need for RRT among patients receiving this compound . However, treatment studies revealed conflicting results regarding mortality rates, suggesting that while this compound may aid in prevention, its use in established AKI requires careful consideration .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with AKI post-surgery was treated with low-dose this compound, resulting in a significant decrease in serum creatinine levels and avoidance of dialysis .

- Case Study 2 : In a cohort of patients with heart failure, ANP administration improved symptoms and reduced hospitalization rates due to exacerbations .

作用机制

Auriculin B exerts its effects by binding to guanylate cyclase-linked natriuretic peptide receptor A on target cells. This binding activates the receptor, leading to the conversion of guanosine triphosphate to cyclic guanosine monophosphate. The increase in cyclic guanosine monophosphate levels results in the relaxation of vascular smooth muscle cells, promoting vasodilation. Additionally, this compound enhances renal excretion of sodium and water, contributing to its natriuretic and diuretic effects.

相似化合物的比较

Auriculin B is part of the natriuretic peptide family, which includes:

Atrial natriuretic peptide: Similar to this compound but with a slightly different amino acid sequence.

Brain natriuretic peptide: Another member of the natriuretic peptide family with similar vasodilatory and diuretic properties.

C-type natriuretic peptide: Primarily involved in regulating bone growth and vascular homeostasis.

This compound is unique due to its specific amino acid sequence and its potent effects on blood pressure and electrolyte homeostasis. Its ability to promote vasodilation and diuresis makes it a valuable compound for research and potential therapeutic applications.

生物活性

Auriculin B, also known as Atrial Natriuretic Peptide (ANP) 126-150, is a biologically active peptide derived from the atria of rats. It plays a significant role in cardiovascular and renal physiology, exhibiting potent vasodilatory and diuretic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential clinical applications based on diverse research findings.

This compound functions primarily through its interaction with specific receptors in the cardiovascular and renal systems. The peptide exerts its effects by:

- Vasodilation : this compound promotes relaxation of vascular smooth muscle, leading to decreased vascular resistance and lower blood pressure.

- Diuresis : It enhances renal excretion of sodium and water, contributing to fluid balance and blood volume regulation.

- Inhibition of Renin-Angiotensin System : this compound reduces plasma renin activity and aldosterone levels, further supporting its natriuretic effects.

Physiological Effects

Research has demonstrated that this compound has several key physiological effects:

- Blood Pressure Reduction : Studies indicate a significant decrease in mean arterial pressure following administration of this compound. For example, one study reported a reduction from 134 mm Hg to 122 mm Hg (p < 0.05) in anesthetized dogs .

- Increased Glomerular Filtration Rate (GFR) : Administration of this compound resulted in an increase in GFR from 25.5 ml/min to 32.4 ml/min per kidney (p < 0.05) .

- Enhanced Diuresis and Natriuresis : The peptide increased urine output significantly, with diuresis rising from 0.21 ml/min to 1.06 ml/min per kidney (p < 0.05) and natriuresis from 38 µEq/min to 187 µEq/min per kidney (p < 0.05) .

Table: Summary of Physiological Effects of this compound

| Parameter | Baseline Measurement | Post-Auriculin B Measurement | Statistical Significance |

|---|---|---|---|

| Mean Blood Pressure (mm Hg) | 134 ± 5 | 122 ± 4 | p < 0.05 |

| Glomerular Filtration Rate (ml/min) | 25.5 ± 2.7 | 32.4 ± 4.1 | p < 0.05 |

| Diuresis (ml/min) | 0.21 ± 0.03 | 1.06 ± 0.14 | p < 0.05 |

| Natriuresis (µEq/min) | 38 ± 0.6 | 187 ± 35 | p < 0.05 |

| Plasma Renin Activity (ng/ml/hr) | 11.6 ± 2.3 | 3.6 ± 1.2 | p < 0.05 |

| Plasma Aldosterone Levels (ng/dl) | 8.4 ± 1.6 | 3.6 ± 0.7 | p < 0.05 |

Clinical Implications

Several studies have explored the clinical implications of this compound's biological activity:

- Heart Failure Management : In patients with heart failure, elevated levels of ANP have been correlated with improved outcomes due to its diuretic effects and ability to reduce preload on the heart.

- Hypertension Treatment : The vasodilatory properties of this compound suggest potential therapeutic applications in managing hypertension, particularly in cases resistant to conventional treatments.

Experimental Findings

In a controlled study involving conscious dogs, the administration of synthetic this compound confirmed its diuretic and natriuretic effects while demonstrating reversible decreases in blood pressure and plasma renin activity .

Structural Analysis

This compound is characterized as a low-molecular-weight peptide consisting of a sequence of amino acids that contribute to its biological activity . The structural integrity is crucial for its function; modifications can alter its potency significantly.

Comparative Studies

Comparative studies have shown that while other natriuretic peptides exist, this compound exhibits unique properties that make it particularly effective in renal and cardiovascular regulation .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C113H177N39O35S2/c1-8-56(5)88-107(184)133-46-83(161)134-58(7)90(167)138-67(32-33-80(115)158)96(173)147-74(49-153)94(171)132-47-85(163)136-68(38-55(3)4)92(169)131-48-86(164)137-78(105(182)143-71(42-81(116)159)100(177)148-76(51-155)102(179)142-70(40-60-22-14-11-15-23-60)99(176)139-65(26-18-36-127-112(121)122)95(172)145-73(109(186)187)41-61-28-30-62(157)31-29-61)53-188-189-54-79(150-104(181)77(52-156)149-103(180)75(50-154)146-91(168)63(114)24-16-34-125-110(117)118)106(183)141-69(39-59-20-12-10-13-21-59)93(170)130-44-82(160)129-45-84(162)135-64(25-17-35-126-111(119)120)97(174)152-89(57(6)9-2)108(185)144-72(43-87(165)166)101(178)140-66(98(175)151-88)27-19-37-128-113(123)124/h10-15,20-23,28-31,55-58,63-79,88-89,153-157H,8-9,16-19,24-27,32-54,114H2,1-7H3,(H2,115,158)(H2,116,159)(H,129,160)(H,130,170)(H,131,169)(H,132,171)(H,133,184)(H,134,161)(H,135,162)(H,136,163)(H,137,164)(H,138,167)(H,139,176)(H,140,178)(H,141,183)(H,142,179)(H,143,182)(H,144,185)(H,145,172)(H,146,168)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,152,174)(H,165,166)(H,186,187)(H4,117,118,125)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJKJMQNGMTJDL-PSTTWCJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C113H177N39O35S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583209 | |

| Record name | PUBCHEM_16138068 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2706.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90052-57-6 | |

| Record name | Auriculin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090052576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PUBCHEM_16138068 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。